1H-1,2,4-Triazole, 1-(2-thiazolyl)-

Vue d'ensemble

Description

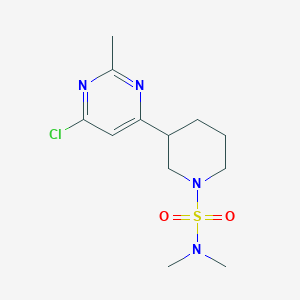

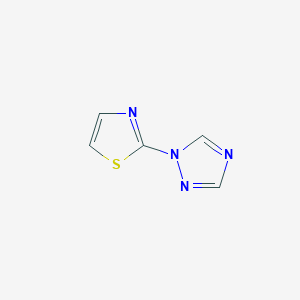

1H-1,2,4-Triazole, 1-(2-thiazolyl)- is a heterocyclic compound . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents . Heterocyclic nitrogen is abundantly present in most medicinal compounds .

Synthesis Analysis

The synthesis of triazole derivatives has been reported in various studies . For instance, Turan-Zitouni et al. synthesized 4-phenyl-cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido] thio-4H-1,2,4-triazole analogues . Another study reported the synthesis of 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis

1H-1,2,4-Triazole, 1-(2-thiazolyl)- has a molecular formula of C5H4N4S and a molecular weight of 152.18 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . The chemistry of triazoles and their fused heterocyclic derivatives have received considerable attention due to their synthetic and effective biological importance .Applications De Recherche Scientifique

Medicinal and Pharmaceutical Applications

1H-1,2,4-Triazole compounds are significant heterocycles that exhibit broad biological activities . They have been used in various drugs due to their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . For example, drugs with a triazole structure like ketoconazole and fluconazole have been developed and proved .

Agrochemical Applications

Compounds containing triazole have important application value in agrochemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Material Chemistry Applications

Triazole compounds also have significant applications in material chemistry . Their unique structure and properties make them useful in the development of new materials .

Anticancer Applications

Triazole compounds have shown promising results in the field of cancer research . They have been used in the development of anticancer drugs like Letrozole, Anastrozole, and Vorozole .

Antituberculosis Applications

Triazole compounds have been used in the development of antituberculosis drugs . Their ability to form non-covalent bonds with enzymes and receptors makes them effective in this field .

Antibacterial Applications

Triazole compounds have shown significant antibacterial activities . They have been used in the development of antibacterial drugs .

Anti-HIV Applications

Triazole compounds have been used in the development of anti-HIV drugs . Their unique structure and properties make them effective in this field .

Antifungal Applications

1H-1,2,4-Triazole compounds are known for their antifungal activities . Examples of antifungal drugs are fluconazole, itraconazole, ravuconazole, voriconazole, ICI 153066, and posaconazole .

Mécanisme D'action

The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Orientations Futures

The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents . From the literature survey, the triazole is the most widely used compound in different potential activities . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . Therefore, the development of new SL biosynthesis inhibitors is one of the most clinical challenges in modern medicinal chemistry .

Propriétés

IUPAC Name |

2-(1,2,4-triazol-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c1-2-10-5(7-1)9-4-6-3-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCILJEJPLLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole, 1-(2-thiazolyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)

![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)

![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)

acetate](/img/structure/B1401021.png)

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)

![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)

![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)